molecular formula C15H28N2O2 B2945407 3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide CAS No. 2415583-07-0

3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide

Cat. No.: B2945407
CAS No.: 2415583-07-0
M. Wt: 268.401
InChI Key: RYAJRMBFBWHTRW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, an oxane ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide typically involves multi-step organic synthesis techniquesSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways are subjects of ongoing research to fully elucidate the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxane derivatives, such as:

Uniqueness

What sets 3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)10-14(18)16-12-4-7-17(11-12)13-5-8-19-9-6-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAJRMBFBWHTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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